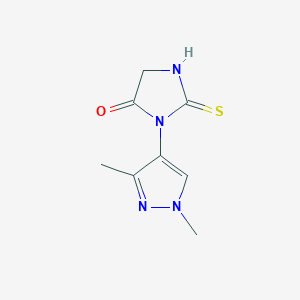![molecular formula C9H7IN2O2 B2837184 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2138293-79-3](/img/structure/B2837184.png)
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H7IN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by the presence of an iodine atom at the 3rd position, a methyl group at the 7th position, and a carboxylic acid group at the 6th position on the imidazo[1,2-a]pyridine ring.
Mecanismo De Acción
Target of Action
It’s known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are generally known for their ability to interact with various biological targets, leading to a wide range of potential therapeutic effects .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
Imidazo[1,2-a]pyridines are known to have a wide range of potential therapeutic effects, depending on their specific targets .
Métodos De Preparación
The synthesis of 3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be achieved through various methods. One common approach involves the iodine-catalyzed condensation of a ketone with an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization . This method is efficient and can be performed under ambient conditions using automated grindstone chemistry.
Análisis De Reacciones Químicas
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 3rd position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Radical Reactions: The imidazo[1,2-a]pyridine scaffold can be functionalized through radical reactions, often involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies.
Aplicaciones Científicas De Investigación
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a building block for the development of bioactive molecules.
Industry: The compound is used in the production of fine chemicals and materials with specific properties
Comparación Con Compuestos Similares
3-Iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
2-Methylimidazo[1,2-a]pyridine: This compound lacks the iodine and carboxylic acid groups, resulting in different chemical properties and applications.
7-Methylimidazo[1,2-a]pyridine-6-carboxylic acid:
3-Iodoimidazo[1,2-a]pyridine-6-carboxylic acid: This compound lacks the methyl group, leading to variations in its chemical behavior and applications
Propiedades
IUPAC Name |
3-iodo-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IN2O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFQRFDSDFYXOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2837101.png)




![[5-[(E)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2837110.png)

![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2837115.png)
![N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide](/img/structure/B2837116.png)
![N-(2,3-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2837118.png)
![2-[2-(Trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride](/img/structure/B2837120.png)
![Methyl 4-bromobenzo[d]thiazole-7-carboxylate](/img/structure/B2837122.png)

![Thieno[3,2-b]thiophen-2-ylmethanol](/img/structure/B2837124.png)
